molecular formula C6H16BN B8005825 (Diisopropylamino) boron

(Diisopropylamino) boron

Cat. No.: B8005825
M. Wt: 113.01 g/mol
InChI Key: UAQFYIRWWLYXDV-UHFFFAOYSA-N
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Description

Context and Significance within Contemporary Main Group Chemistry

In the landscape of contemporary main group chemistry, (diisopropylamino)boron compounds have carved out a notable niche. Their importance stems from a unique combination of boron's inherent electron deficiency and the significant steric hindrance imparted by the bulky diisopropylamino substituents. This duality of properties allows for a fine-tuning of reactivity, making these compounds valuable reagents and building blocks in organic synthesis and materials science. researchgate.net

The electron-deficient nature of the boron atom in (diisopropylamino)boron systems renders them effective Lewis acids, capable of activating substrates and catalyzing a range of chemical reactions. researchgate.net Furthermore, the steric bulk of the diisopropylamino groups can provide a high degree of stereocontrol in these transformations, a crucial aspect in the synthesis of complex molecules. The development of frustrated Lewis pair (FLP) chemistry has further underscored the significance of sterically encumbered boranes like those derived from diisopropylamine (B44863). nih.gov In FLPs, the steric hindrance prevents the Lewis acid (borane) and a Lewis base from quenching each other, allowing for the activation of small molecules.

The versatility of (diisopropylamino)boron compounds is also evident in their role as precursors to advanced materials. For instance, they are utilized in the synthesis of polyaminoboranes, which are inorganic analogues of polyolefins and are of interest for their potential applications as new polymeric materials. nih.gov Their unique electronic properties also make them candidates for the development of novel optoelectronic materials. rsc.org The ability to modulate the electronic and steric properties of these compounds through substitution on the boron or nitrogen atoms further enhances their utility and significance in modern main group chemistry. numberanalytics.com

Historical Development and Evolution of Research in Aminoborane (B14716983) Chemistry

The study of aminoborane chemistry has a rich history, dating back to the pioneering work of Burg and Schlesinger in 1937. chemrevlett.com Initially, research in this area focused on the synthesis and characterization of simple amine-borane adducts, which were recognized for their utility as reducing agents in organic chemistry. chemrevlett.commdpi.com These early investigations laid the groundwork for understanding the fundamental nature of the dative bond between nitrogen and boron.

Over the decades, research in aminoborane chemistry has evolved significantly. A major advancement was the development of methods for the dehydrocoupling of amine-borane adducts to form aminoboranes and borazines. chemrevlett.com This opened up new avenues for the synthesis of a wide array of boron-nitrogen compounds with diverse structures and reactivities. The advent of modern spectroscopic techniques, particularly multinuclear NMR spectroscopy, has been instrumental in characterizing these compounds and understanding their dynamic behavior in solution. wiley-vch.de

In recent years, the field has seen a resurgence of interest, driven by the discovery of new applications for aminoboranes. The development of catalysts for the dehydropolymerization of amine-boranes has led to the synthesis of high-molecular-weight polyaminoboranes with potential applications in materials science. nih.gov Furthermore, the high hydrogen content of some amine-boranes has made them attractive candidates for chemical hydrogen storage, a critical area of research in the quest for clean energy technologies. nih.govorientjchem.orgenergy.gov The ongoing exploration of the reactivity of (diisopropylamino)boron and other aminoboranes in areas such as frustrated Lewis pair chemistry continues to expand the horizons of this dynamic field. nih.gov

Fundamental Principles of Boron-Nitrogen Bonding in (Diisopropylamino)boron Systems

The nature of the boron-nitrogen (B-N) bond is central to understanding the chemistry of (diisopropylamino)boron compounds. This bond is not a simple single bond but possesses significant partial double bond character. This arises from the interaction between the lone pair of electrons on the nitrogen atom and the vacant p-orbital on the electron-deficient boron atom. smolecule.comthieme-connect.de This pπ-pπ interaction results in a delocalization of electron density from the nitrogen to the boron, strengthening and shortening the B-N bond.

This partial double bond character has been confirmed by both experimental and theoretical studies. X-ray crystallographic analyses of (diisopropylamino)boron derivatives have revealed B-N bond lengths that are significantly shorter than a typical B-N single bond. For example, in bis(diisopropylamino)fluoroborane, the B-N bond lengths are in the range of 1.4206–1.4227 Å. smolecule.com Natural Bond Orbital (NBO) analysis further supports this, showing significant electron donation from the nitrogen lone pairs to boron's vacant p-orbital, with a Wiberg bond index of approximately 1.3. smolecule.com

The steric bulk of the diisopropyl groups also plays a crucial role in the structure and reactivity of these compounds. The large size of these groups leads to considerable steric repulsion, which influences the geometry around the boron and nitrogen atoms. For instance, the N-B-N bond angle in bis(diisopropylamino)fluoroborane is widened to 128.91° due to this steric hindrance. smolecule.com This steric crowding can also prevent the oligomerization that is often observed in less substituted aminoboranes, leading to the existence of monomeric species in many cases. thieme-connect.deacs.org The interplay between the electronic effects of the B-N π-bonding and the steric effects of the bulky substituents is a key feature that governs the unique chemistry of (diisopropylamino)boron systems. researchgate.net

Classification and Systematic Nomenclature of Key (Diisopropylamino)boron Compound Classes

Compounds containing boron-nitrogen bonds can be broadly classified into two major groups: aminoboranes and borane-amine complexes. thieme-connect.de (Diisopropylamino)boron compounds primarily fall into the category of aminoboranes.

Aminoboranes are characterized by a covalent bond between the boron and nitrogen atoms, where the nitrogen lone pair participates in π-bonding with the boron center. thieme-connect.deresearchgate.net This class can be further subdivided based on the number of amino groups attached to the boron atom:

Mono(amino)boranes: These compounds have the general formula R₂B-NR'₂. An example is (diisopropylamino)dichloroborane, where R is Cl and R' is an isopropyl group.

Bis(amino)boranes: These have the general formula RB(NR'₂)₂. An example is bis(diisopropylamino)fluoroborane, where R is F and R' is an isopropyl group. smolecule.com

Tris(amino)boranes: These compounds have the formula B(NR'₂)₃.

Borane-amine complexes , on the other hand, feature a dative or coordinate covalent bond where the nitrogen atom donates both electrons to the boron atom. chemrevlett.comthieme-connect.de The boron and nitrogen atoms in these complexes are typically sp³ hybridized. An example is diisopropylamine-borane, (i-Pr)₂NH·BH₃.

The systematic nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For aminoboranes, the amino group is treated as a substituent on the borane (B79455) parent hydride. For example, (i-Pr)₂NBH₂ is named (diisopropylamino)borane. For more complex structures, the substituents are listed alphabetically. For instance, Cl₂BN(i-Pr)₂ is named dichloro(diisopropylamino)borane.

The parent compound for aminoboranes is boranamine (H₂NBH₂). chemspider.com However, for substituted derivatives, it is more common to name them as substituted boranes. Borane-amine complexes are named by citing the amine followed by "-borane". For example, (CH₃)₃N·BH₃ is named trimethylamine-borane. wikipedia.org

Properties

IUPAC Name

N-boranyl-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16BN/c1-5(2)8(7)6(3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQFYIRWWLYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

BN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Diisopropylamino Boron Derivatives

Preparation of Diisopropylaminoborane (B2863991) (H2B-N(iPr)2) and Related Monomeric Aminoboranes

Synthesis via Lithium Diisopropylaminoborohydride and Silyl Reagents

Diisopropylaminoborane, a monomeric aminoborane (B14716983), can be synthesized through the reaction of lithium diisopropylaminoborohydride with trimethylsilyl (B98337) chloride. escholarship.orgresearchgate.net This reaction proceeds readily at ambient temperatures. escholarship.orgresearchgate.netresearchgate.net The use of trimethylsilyl chloride or benzyl (B1604629) chloride with lithium diisopropylaminoborohydride (iPr-LAB) in either tetrahydrofuran (B95107) (THF) or hexanes at 25°C exclusively yields diisopropylaminoborane [BH2-N(iPr)2]. researchgate.net The steric bulk of the diisopropylamino group prevents the dimerization that is common for less hindered aminoboranes. researchgate.net

Two primary methods have been developed for the preparation of diisopropylaminoborane solutions. organic-chemistry.orgorganic-chemistry.org One method yields the pure reagent, while the other generates traces of lithium borohydride (B1222165) (LiBH4). organic-chemistry.orgorganic-chemistry.org The latter is particularly useful for subsequent reduction reactions where LiBH4 acts as a catalyst. organic-chemistry.orgorganic-chemistry.org These solutions are stable and can be stored under a nitrogen atmosphere for at least a year without decomposition. organic-chemistry.org

Detailed Synthesis Steps: A common laboratory preparation involves the reaction of lithium diisopropylaminoborohydride with trimethylsilyl chloride (TMSCl). researchgate.net In a typical procedure, TMSCl is added to a solution of lithium diisopropylaminoborohydride in an appropriate solvent like THF. The reaction mixture is stirred at room temperature, leading to the formation of diisopropylaminoborane.

Reactants Reagents Solvent Temperature Product
Lithium diisopropylaminoborohydrideTrimethylsilyl chlorideTetrahydrofuran (THF) or HexanesAmbient / 25°CDiisopropylaminoborane
Lithium diisopropylaminoborohydrideBenzyl chlorideTetrahydrofuran (THF) or HexanesAmbient / 25°CDiisopropylaminoborane

Thermal Dehydrogenation Approaches

Thermal dehydrogenation of amine-borane adducts is another established method for synthesizing aminoboranes. nih.govacs.org This approach, however, often requires high temperatures, typically in the range of 160–220 °C. nih.gov While effective, the high energy input can be a drawback for some applications. nih.gov

Recent research has focused on improving the efficiency of thermal dehydrogenation. For instance, the dehydrogenation of ammonia (B1221849) borane (B79455) has been shown to be improved by the presence of MOF-5, which lowers the decomposition temperature. rsc.org The activation energy for the dehydrogenation of ammonia borane was calculated to be 168 kJ mol⁻¹, which could be reduced to 112 kJ mol⁻¹ when combined with SPEA (sulfonated poly(ellagic acid)). mdpi.com

In the context of diisopropylaminoborane derivatives, the thermal dehydrogenation of amine-thioborane adducts has been investigated. bris.ac.uk For example, iPr2NH·BH2SPh undergoes clean dehydrogenation at 100 °C in toluene (B28343) over 18 hours to yield iPr2N=BH(SPh). bris.ac.uk

Alternative Precursor-Based Syntheses

Alternative synthetic routes to aminoboranes have been developed to overcome the limitations of earlier methods, such as the use of highly reactive reagents like lithium aluminum hydride or boron halides. nih.gov One such method involves a tandem iodination/dehydroiodination sequence starting from amine-boranes. nih.govacs.org This process generates monomeric aminoboranes exclusively from several amine-borane adducts through an E2-type elimination. nih.govacs.org The choice of base in the dehydroiodination step is critical in determining whether the monomeric or dimeric form of the aminoborane is produced. nih.gov

Another approach involves the reaction of Grignard reagents with diisopropylaminoborane to synthesize a variety of organo(diisopropylamino)boranes. escholarship.orgresearchgate.net This method is versatile, allowing for the preparation of aliphatic, aromatic, and heteroaromatic derivatives at ambient temperatures. escholarship.orgresearchgate.net

Synthesis of Halogenated (Diisopropylamino)boron Species

Preparation of Dihalo(diisopropylamino)boranes

Dichloro(diisopropylamino)borane can be synthesized by reacting diisopropylamine (B44863) with phosphorus trichloride. orgsyn.org The reaction is typically carried out in a solvent like hexanes at a low temperature, initially around 2°C, and then allowed to warm to room temperature. orgsyn.org The product can be purified by distillation. orgsyn.org This compound is a liquid with a boiling point of 61 °C at 13 mmHg. sigmaaldrich.com

Reactant 1 Reactant 2 Solvent Product Boiling Point
DiisopropylaminePhosphorus trichlorideHexanesDichloro(diisopropylamino)borane61 °C / 13 mmHg

Synthesis of Bis(diisopropylamino)fluoroborane

Bis(diisopropylamino)fluoroborane has been synthesized from the reaction of boron trifluoride diethyl etherate with lithium diisopropylamide. nih.goviucr.org The reaction is performed in pentane (B18724) at a low temperature (195 K), followed by stirring at room temperature. nih.goviucr.org The product is a yellowish crystalline solid that can be further purified by sublimation to obtain colorless crystals suitable for X-ray crystallography. nih.gov The structure of this compound is predominantly planar, with the B-N bond lengths indicating partial double-bond character. nih.goviucr.org

Reaction Scheme: Boron trifluoride diethyl etherate is dissolved in pentane and cooled. A solution of lithium diisopropylamide in THF is then added dropwise. The mixture is stirred at low temperature and then at room temperature. After workup, which includes filtration and concentration, the product is obtained and can be recrystallized from pentane. nih.goviucr.org

Reactant 1 Reactant 2 Solvent Product
Boron trifluoride diethyl etherateLithium diisopropylamidePentane / THFBis(diisopropylamino)fluoroborane

Formation of Organo(diisopropylamino)boranes

The synthesis of organo(diisopropylamino)boranes is a pivotal process in organoboron chemistry, providing versatile intermediates for a variety of chemical transformations. These compounds can be effectively prepared through the reaction of (diisopropylamino)boron derivatives with a range of organometallic reagents.

Reactions with Organometallic Reagents

The reaction between (diisopropylamino)boron compounds and organometallic reagents represents a primary route for the formation of carbon-boron bonds. The choice of the organometallic reagent can influence the reaction conditions and the scope of the transformation.

The reaction of diisopropylaminoborane (H₂B-N(iPr)₂) with Grignard reagents provides a straightforward and efficient method for the synthesis of aliphatic, aromatic, and heteroaromatic (diisopropylamino)boranes. clockss.org This transformation is typically conducted at ambient temperatures (0 °C) and can be completed within an hour. clockss.org A key feature of this reaction is that Grignard reagents tend to add only once to the diisopropylaminoborane, affording a single addition product. clockss.org

Two potential reaction pathways have been proposed for this borylation. The initial step involves the nucleophilic addition of the Grignard reagent to the boron atom of diisopropylaminoborane, forming a bromomagnesium aryl(diisopropylamino)borohydride adduct. clockss.org This intermediate can then either disproportionate to yield the organo(diisopropylamino)borane and hydridomagnesium bromide (HMgBr) or transfer a hydride to another molecule of the starting diisopropylaminoborane. clockss.org During the course of the reaction, bromomagnesium diisopropylaminoborohydride has been identified as a byproduct. clockss.orgresearchgate.net

The resulting organo(diisopropylamino)borane can be readily hydrolyzed under simple acidic conditions to produce the corresponding boronic acid in good to excellent yields. clockss.orgresearchgate.net

Table 1: Synthesis of Organo(diisopropylamino)boranes using Grignard Reagents

Grignard Reagent Product Organo(diisopropylamino)borane Yield of Boronic Acid after Hydrolysis (%)
Phenylmagnesium bromide Phenyl(diisopropylamino)borane 95
p-Tolylmagnesium bromide p-Tolyl(diisopropylamino)borane 98
2-Thienylmagnesium bromide 2-Thienyl(diisopropylamino)borane 92
Allylmagnesium bromide Allyl(diisopropylamino)borane 85
n-Butylmagnesium bromide n-Butyl(diisopropylamino)borane 90

A significant advantage of the borylation reaction with diisopropylaminoborane is its compatibility with Barbier conditions. clockss.orgresearchgate.net This one-pot procedure involves the in situ formation of the Grignard reagent from an organic halide and magnesium metal, which is then immediately trapped by the diisopropylaminoborane present in the reaction mixture. clockss.org This approach circumvents the need for the separate preparation of the Grignard reagent, often at low temperatures. clockss.org

The Barbier-type conditions have been successfully applied to a range of aryl halides, which undergo smooth conversion to the corresponding organo(diisopropylamino)boranes at elevated temperatures (65 °C). lookchem.com However, some reactive substrates, such as α-bromostyrene and 9-bromoanthracene, have been found to be incompatible with these conditions, leading to side reactions like homocoupling and reduction. clockss.org

Organolithium reagents, being highly reactive nucleophiles, can also be employed in the synthesis of organo(diisopropylamino)boranes. mt.com These reagents readily react with (diisopropylamino)boron precursors to form the desired carbon-boron bond. researchgate.net The high reactivity of organolithium compounds necessitates careful control of reaction conditions, often requiring low temperatures to avoid side reactions. mt.com

Organozinc reagents offer a milder alternative for the formation of organo(diisopropylamino)boranes. escholarship.org Diisopropylaminoborane reacts selectively once with dialkylzinc reagents, affording the corresponding monoalkyl(diisopropylamino)borane. escholarship.org This controlled reactivity allows for the synthesis of these compounds with good functional group tolerance. The resulting products can be hydrolyzed to yield boronic acids. escholarship.org Furthermore, the sequential reaction of diisopropylaminoborane with a dialkylzinc reagent followed by a Grignard or organolithium reagent can be utilized in the synthesis of unsymmetrical B,B-dialkyl(diisopropylamino)boranes. escholarship.org

Directed Synthesis of Unsymmetrical B,B-Dialkyl(diisopropylamino)boranes

The synthesis of unsymmetrical B,B-dialkyl(diisopropylamino)boranes, where the two alkyl groups on the boron atom are different, requires a stepwise approach. escholarship.org One strategy involves the reaction of diisopropylaminoborane with a sterically demanding Grignard reagent first, followed by the addition of a less hindered Grignard reagent. escholarship.org

Alternatively, a more controlled synthesis can be achieved by first reacting diisopropylaminoborane with a dialkylzinc reagent. escholarship.org Due to the milder nature of the organozinc reagent, only one alkyl group is transferred to the boron atom. The resulting monoalkyl(diisopropylamino)borane can then be isolated or reacted in situ with a different Grignard or organolithium reagent to introduce the second, different alkyl group, thus affording the unsymmetrical product. escholarship.org

Utilization of (Diisopropylamino)boron Halides as Trapping Agents

(Diisopropylamino)boron halides, such as bis(diisopropylamino)boron chloride, can serve as effective trapping agents for pre-formed organometallic species like lithium, sodium, and potassium enolates. nku.edu The reaction between a metal enolate and the boron halide leads to the formation of a bis(diisopropylamino)boron enolate. nku.edu The efficiency of this trapping reaction is dependent on the cation of the enolate, with the reactivity order being K > Na > Li. nku.edu This methodology provides a route to boron enolates, which are valuable intermediates in organic synthesis. nku.edu

Synthesis of (Diisopropylamino)carbene Borane Adducts

The synthesis of (diisopropylamino)carbene borane adducts, particularly those involving bis(amino)cyclopropenylidene (BAC) carbenes, represents a significant advancement in the chemistry of stable carbene-borane complexes. These air-stable adducts are typically prepared through the reaction of a BAC carbene lithium tetrafluoroborate (B81430) adduct with a suitable borane reagent, such as borane dimethyl sulfide (B99878), boron trifluoride etherate, or dicyclohexylborane (B74569). acs.orgacs.org This method is often preferred over the use of the free carbene. acs.org

A representative synthesis involves the initial formation of a lithium tetrafluoroborate adduct of the carbene. For instance, a bis(diisopropylamino)cyclopropenylidene precursor can be treated with lithium tetrafluoroborate and n-butyllithium in diethyl ether at low temperatures. nih.gov The resulting carbene adduct is then reacted with the desired borane compound.

For example, the synthesis of a dicyclohexylborane adduct commences by dissolving the BAC carbene lithium tetrafluoroborate adduct in diethyl ether and cooling the solution to -25 °C. Dicyclohexylborane is then added to this suspension, and the mixture is stirred for approximately one hour. Following the reaction, the solvent is removed under vacuum, and the residue is taken up in a solvent like dichloromethane (B109758) and filtered to yield the final product. nih.gov

In a similar fashion, the reaction with boron trifluoride etherate is carried out by adding the borane reagent to the carbene adduct, and after a short reaction time, the product is isolated by removing the volatiles and purifying the residue. nih.gov

The following table summarizes a typical synthesis of a bis(amino)cyclopropenylidene carbene-dicyclohexylborane adduct.

StepReagent/ReactantSolventTemperatureTimeObservations
1Bis(diisopropylamino)cyclopropenylidene precursor, Lithium tetrafluoroborate, n-ButyllithiumDiethyl ether-25 °C25 minThe reaction mixture turns light orange, briefly clarifies, and then becomes turbid again.
2BAC carbene lithium tetrafluoroborate adduct, DicyclohexylboraneDiethyl ether-25 °C1 hThe resulting suspension is stirred.
3Work-upDichloromethaneRoom TempN/AThe residue is dissolved and filtered.

Spectroscopic characterization of these adducts is crucial for confirming their structure. For instance, a representative bis(amino)cyclopropenylidene carbene-borane adduct exhibits a characteristic ¹¹B NMR signal at approximately -35.1 ppm. nih.gov

Synthesis of B-[3-((Diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane

B-[3-((Diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane is a valuable chiral reagent employed in the stereoselective synthesis of anti-vicinal diols. acs.org Its synthesis is based on the well-established chemistry of diisopinocampheylborane (B13816774), a reagent derived from either (+)- or (-)-α-pinene. wikipedia.org

The general and widely adopted method for the preparation of B-allyl-diisopinocampheylborane derivatives involves a two-step process. First, diisopinocampheylborane is reacted with methanol (B129727) to produce B-methoxydiisopinocampheylborane. This intermediate is then treated with an appropriate allyl Grignard reagent.

For the specific synthesis of B-[3-((diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane, a similar strategy would be employed. The key precursor, 3-((diisopropylamino)dimethylsilyl)allyl chloride, would be converted into its corresponding Grignard reagent, 3-((diisopropylamino)dimethylsilyl)allylmagnesium chloride.

The synthesis would proceed as follows:

Preparation of B-methoxydiisopinocampheylborane : Diisopinocampheylborane, generated in situ from borane-methyl sulfide and α-pinene, is reacted with methanol.

Formation of the Grignard Reagent : 3-((diisopropylamino)dimethylsilyl)allyl chloride is reacted with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran, to form 3-((diisopropylamino)dimethylsilyl)allylmagnesium chloride.

Reaction of B-methoxydiisopinocampheylborane with the Grignard Reagent : The freshly prepared Grignard reagent is then added to a solution of B-methoxydiisopinocampheylborane at a low temperature, typically around 0°C. nih.gov The reaction mixture is stirred to allow for the formation of the target compound, B-[3-((diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane.

The following table outlines the probable synthetic scheme for B-[3-((Diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane.

StepReactant 1Reactant 2Product
1DiisopinocampheylboraneMethanolB-Methoxydiisopinocampheylborane
23-((Diisopropylamino)dimethylsilyl)allyl chlorideMagnesium3-((Diisopropylamino)dimethylsilyl)allylmagnesium chloride
3B-Methoxydiisopinocampheylborane3-((Diisopropylamino)dimethylsilyl)allylmagnesium chlorideB-[3-((Diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane

This synthetic approach allows for the introduction of the functionalized silylallyl group onto the chiral diisopinocampheylborane moiety, yielding the desired reagent for stereoselective applications.

Reactivity and Mechanistic Investigations of Diisopropylamino Boron Compounds

Nucleophilic Addition Reactions at the Boron Center

The boron atom in (diisopropylamino)boron compounds is electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. This reactivity is fundamental to the synthetic utility of these compounds, particularly in the formation of new carbon-boron bonds.

The reaction of diisopropylaminoborane (B2863991) with Grignard reagents is a key method for synthesizing aliphatic, aromatic, and heteroaromatic organo(diisopropylamino)boranes. clockss.org These products can then be hydrolyzed under mild acidic conditions to yield the corresponding boronic acids in good to excellent yields. clockss.orgescholarship.org Mechanistic investigations have sought to elucidate the precise pathways of this transformation.

The borylation mechanism is believed to commence with a nucleophilic addition of the Grignard reagent (R-MgX) to the electrophilic boron center of diisopropylaminoborane. clockss.org This initial step forms a transient bromomagnesium aryl(diisopropylamino)borohydride adduct as an intermediate. clockss.org The presence of this adduct has been detected using 11B NMR spectroscopy, which shows a characteristic triplet signal for the borohydride (B1222165) species. clockss.org

From this key intermediate, two contending reaction pathways have been proposed to lead to the final organo(diisopropylamino)borane product. clockss.org

Pathway A: The borohydride adduct disproportionates, forming the desired organo(diisopropylamino)borane and hydridomagnesium bromide (HMgBr). clockss.org

Pathway B: The borohydride adduct transfers a hydride to another molecule of the starting diisopropylaminoborane. clockss.org

Proposed Reaction Pathways for Grignard Reagent Addition
A diagram showing two potential reaction pathways, Pathway A and Pathway B, starting from the bromomagnesium aryl(diisopropylamino)borohydride adduct intermediate.
Source: Adapted from mechanistic discussions. clockss.org

A central feature of the proposed mechanisms is the role of a hydride as a leaving group. clockss.org In either pathway, a hydride ion is ultimately eliminated from the initial adduct to generate the stable substituted product. Further studies to distinguish between the proposed pathways have provided strong evidence against Pathway A. escholarship.org Experiments designed to test the ability of hydridomagnesium chloride (HMgCl) to transfer a hydride to diisopropylaminoborane showed no reaction. escholarship.org The absence of the expected chloromagnesium diisopropylaminoborohydride in the 11B-NMR spectrum indicated that HMgCl is not capable of this hydride transfer, suggesting that the reverse reaction required by Pathway A is not favored. escholarship.org This observation lends support to alternative mechanisms like Pathway B, where the hydride is transferred to another boron-containing species in the reaction mixture. clockss.orgescholarship.org

The reactivity of diisopropylaminoborane extends to other organometallic nucleophiles beyond Grignard reagents. This allows for the synthesis of a broader range of substituted aminoboranes, including unsymmetrical B,B-diorgano(diisopropylamino)boranes. escholarship.org

One strategy involves the sequential addition of different organometallic reagents. For instance, diisopropylaminoborane can first be reacted with a sterically demanding Grignard reagent, followed by the addition of a less hindered one. escholarship.org Alternatively, mild dialkylzinc reagents, which react only once with diisopropylaminoborane, can be used to form an initial monoalkylated intermediate. This intermediate can then be reacted with a different Grignard or organolithium reagent to afford the unsymmetrical product. escholarship.org

Table 1: Synthesis of Boronic Acids via Grignard Reagent Addition to Diisopropylaminoborane
Grignard ReagentProduct after HydrolysisYield (%)Reference
Phenylmagnesium bromidePhenylboronic acid94 clockss.org
p-Tolylmagnesium bromidep-Tolylboronic acid96 clockss.org
2-Thienylmagnesium bromideThiophene-2-boronic acid90 clockss.org
n-Butylmagnesium bromiden-Butylboronic acid85 clockss.org
Allylmagnesium bromideAllylboronic acid75 clockss.org

Mechanistic Studies of Grignard Reagent Addition to Diisopropylaminoborane

Hydroboration and Dehydrogenative Borylation Processes

Hydroboration, the addition of a hydrogen-boron bond across a double or triple bond, is a cornerstone of organic synthesis. wikipedia.org While diisopropylaminoborane itself can participate in these reactions, the development of catalytic systems enhances the scope and efficiency of these transformations.

Catalytic hydroboration is often plagued by "hidden catalysis," where the presumed precatalyst is not the true catalytic species. researchgate.neted.ac.uk For example, common hydroboration reagents like pinacolborane (HBpin) can decompose in the presence of nucleophiles or Lewis acids to generate borane (B79455) (BH3) or borohydride species in situ. researchgate.neted.ac.uk These highly reactive species can then act as the actual catalysts for the hydroboration of substrates like alkenes, alkynes, and carbonyls. researchgate.neted.ac.uk

Grignard reagents themselves have been developed as catalysts for the hydroboration of esters, nitriles, and imines using pinacolborane. nih.gov Mechanistic studies based on DFT calculations suggest a pathway involving the activation of the borane by the magnesium catalyst. nih.gov Similarly, phosphorous triamide platforms have been shown to activate HBpin through a cooperative mechanism involving both the phosphorus and nitrogen atoms, enabling the catalytic hydroboration of imines. nih.gov These catalytic systems highlight the ongoing efforts to control and expand the utility of hydroboration reactions for a wide range of unsaturated substrates.

Table 2: Examples of Catalytic Hydroboration of Unsaturated Compounds
SubstrateBorane ReagentCatalyst SystemProduct TypeReference
StyreneHBpinKBEt3H / TMEDAAlkylboronate ester researchgate.net
BenzonitrileHBpinMeMgClPrimary amine (after hydrolysis) nih.gov
N-Benzylideneaniline (Imine)HBpinGeometrically Constrained Phosphorous TriamideSecondary amine (after hydrolysis) nih.gov
Methyl benzoate (B1203000) (Ester)HBpinMeMgClAlcohol (after hydrolysis) nih.gov

Hydroboration Reactions Involving Borinium Cations

Recent studies have demonstrated that the bis(diisopropylamino)borinium cation, [(iPr2N)2B]+, can effect a net hydroboration of various unsaturated substrates, including alkynes, nitriles, and ketones, without the presence of a formal B-H bond. researchgate.netnih.gov In these reactions, a hydride is transferred from one of the isopropyl groups of the diisopropylamino substituent to the unsaturated substrate. researchgate.netnih.gov

For example, the reaction of [(iPr2N)2B]+ with phenylacetylene (B144264) (PhCCH) results in the formation of a borenium complex where the PhCCH has been hydroborated. researchgate.netnih.gov Computational studies have supported a mechanism involving hydride transfer from an isopropyl group to the alkyne. This novel reactivity expands the scope of hydroboration chemistry beyond traditional borane reagents. researchgate.net

Dehydrofluorination and Boryldefluorination Reactions with Hydride-Substituted Boranes

Hydride-substituted boranes have emerged as reagents for the activation of C-F bonds, a significant challenge in synthetic chemistry. These boranes can participate in dehydrofluorination and boryldefluorination reactions. While specific examples involving (diisopropylamino)boron in these particular transformations are not extensively detailed in the provided search context, the general reactivity of boron hydrides in C-F activation is relevant. For instance, certain dihydridoboranes have been shown to react selectively with electron-deficient fluoroarenes. researchgate.net The mechanism of these reactions is thought to involve the activation of the C-F bond by the boron center, followed by hydride transfer.

Reduction Chemistry and Small Molecule Activation

Reduction of Nitriles and Esters Catalyzed by Diisopropylaminoborane

Diisopropylaminoborane has proven to be a versatile reagent for the reduction of nitriles and esters. organic-chemistry.orgorganic-chemistry.org In the presence of a catalytic amount of lithium borohydride (LiBH4), diisopropylaminoborane efficiently reduces a wide variety of aliphatic and aromatic nitriles to the corresponding primary amines in excellent yields. nih.govacs.orgorganic-chemistry.org

The reactivity of the diisopropylaminoborane reducing system is influenced by the electronic nature of the substituents on the nitrile. Benzonitriles with electron-withdrawing groups are reduced more rapidly at ambient temperatures, while those with electron-donating groups often require heating to achieve complete reduction. nih.govacs.org This system also demonstrates good chemoselectivity, as it can reduce nitriles in the presence of unconjugated alkenes and alkynes. organic-chemistry.orgnih.govorganic-chemistry.org Furthermore, selective reduction of a nitrile group in the presence of an ester is possible at room temperature, particularly when the nitrile is activated by an electron-withdrawing group. nih.govacs.org However, aldehydes are reduced concurrently with nitriles. organic-chemistry.orgnih.govorganic-chemistry.org

The catalytic role of the lithium ion is crucial for the reduction of nitriles. organic-chemistry.orgorganic-chemistry.org Diisopropylaminoborane prepared in a manner that does not generate lithium salts requires the addition of a lithium ion source, such as LiBH4 or lithium tetraphenylborate (B1193919) (LiBPh4), to initiate the reduction. nih.govacs.org

The following table provides examples of the reduction of various nitriles using the diisopropylaminoborane/catalytic LiBH4 system.

Nitrile SubstrateProductYield (%)
2,4-Dichlorobenzonitrile2,4-Dichlorobenzylamine99
4-Methoxybenzonitrile4-Methoxybenzylamine80
Benzyl (B1604629) CyanidePhenethylamine83
2-HexynenitrileHex-5-yn-1-amine80

Data compiled from studies on the reduction of nitriles with diisopropylaminoborane. nih.govacs.org

In addition to nitriles, diisopropylaminoborane, in the presence of a catalytic amount of LiBH4 or LiBPh4, can also reduce esters to the corresponding alcohols. organic-chemistry.org

Reversible Dihydrogen Activation by Reduced (Diisopropylamino)borane Derivatives

The activation of dihydrogen (H₂) by main-group compounds, a reaction traditionally associated with transition metals, has become an area of intense research. Reduced (diisopropylamino)borane derivatives have emerged as promising candidates for metal-free H₂ activation, often operating through a Frustrated Lewis Pair (FLP) mechanism. This process involves a sterically hindered Lewis acidic boron center and a Lewis basic nitrogen atom that cannot form a classical adduct, creating a reactive pocket capable of heterolytically cleaving the H-H bond.

The reversibility of this activation is a critical factor for potential applications in catalysis, such as hydrogenation and dehydrogenation reactions. nih.gov The thermodynamic profile of the H₂ activation is delicately balanced and can be tuned by modifying the electronic properties of the substituents on both the boron and nitrogen atoms. For intramolecular aminoborane-based FLPs, the Gibbs free energy of the H₂ activation process (ΔGH₂) is inversely related to the local electrophilicity index condensed on the boron atom (ωB⁺). nih.gov A higher electrophilicity at the boron center leads to a more exergonic and less reversible H₂ activation. Conversely, decreasing the Lewis acidity of the boron and tuning the basicity of the amine can bring the ΔGH₂ closer to thermoneutral, establishing a reversible activation-deactivation equilibrium.

Studies on related aminoborane (B14716983) systems have shown that combinations of alkyl and aryl substituents on the boron and nitrogen centers are effective in achieving this reversibility. nih.gov In the context of (diisopropylamino)borane derivatives, the bulky isopropyl groups on the nitrogen atom provide the necessary steric hindrance to create the "frustrated" state. By modifying the other substituents on the boron atom, the Lewis acidity can be finely tuned to control the thermodynamics of H₂ activation.

Rapid, metal-free hydrogen transfer has been observed at room temperature between B-methylated amine-boranes and the monomeric aminoborane, iPr₂N=BH₂. acs.org This transfer proceeds through a concerted mechanism involving a cyclic six-membered transition state. acs.org This reactivity highlights the ability of (diisopropylamino)boron species to participate in hydrogen mobility without the need for a metal catalyst.

Table 1: Factors Influencing Reversible H₂ Activation by Aminoborane-Based FLPs

Parameter Influence on H₂ Activation Rationale
Boron Electrophilicity (ωB⁺) Higher ωB⁺ leads to more exergonic (less reversible) activation. nih.gov A more Lewis acidic boron center results in a stronger interaction with the hydride, making the reverse reaction (H₂ release) less favorable.
Nitrogen Basicity Moderate basicity is required to facilitate proton abstraction without forming an overly stable ammonium (B1175870) borohydride. The Lewis base must be strong enough to accept the proton from H₂ but not so strong that it shuts down the reverse pathway.

| Steric Hindrance | Bulky substituents (e.g., diisopropylamino group) prevent classical adduct formation, creating the FLP. bris.ac.uk | Steric frustration is essential for the cooperative activation of H₂ across the B/N centers. |

Carbon Monoxide Activation and Adduct Formation with Boron Species

The activation of carbon monoxide (CO), a small and relatively inert molecule, is a significant challenge in chemistry. Boron compounds, particularly those with sufficient Lewis acidity, can form adducts with CO. Strongly Lewis acidic boranes react with CO to form borane-carbonyl complexes (R₃B-CO). wikipedia.org In these adducts, CO acts as a Lewis base, donating electron density from its highest occupied molecular orbital (HOMO) on carbon to the empty p-orbital of the boron atom.

The formation of these adducts is often reversible, with the stability of the B-CO bond depending on the Lewis acidity of the borane. wikipedia.org For (diisopropylamino)boron compounds, the Lewis acidity at the boron center is moderated by π-donation from the nitrogen lone pair. However, substitution at the boron with electron-withdrawing groups can enhance its Lewis acidity, making CO adduct formation more favorable.

A key reaction following adduct formation is the insertion of CO into a boron-carbon or boron-heteroatom bond. This process, known as carbonylation, is a fundamental step in organic synthesis for the formation of carbonyl compounds. nih.gov Mechanistic studies on related organoboranes have shown that these reactions can proceed via the migration of a group from the boron atom to the electrophilic carbon atom of the coordinated CO molecule. nih.gov In some cases, the initial borane-CO adduct is a transient species, and the insertion product is the only isolable compound. nih.gov

For (diisopropylamino)boron compounds, the potential for CO insertion into a B-N or a B-C bond exists. The coordination of CO to the boron atom would increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the groups attached to boron. The bulky diisopropylamino group may influence the kinetics and regioselectivity of such insertion reactions.

Table 2: Spectroscopic Data for Representative Borane-CO Adducts

Compound ¹¹B NMR Shift (ppm) IR Stretch ν(CO) (cm⁻¹) Reference
OC·BH₃ -63.5 2164 General Borane Chemistry

Adduct Formation and Lewis Acidity in (Diisopropylamino)boron Chemistry

Formation of Borate and Boronate Adducts with Diols

(Diisopropylamino)boron compounds serve as versatile reagents for the synthesis of borinic acids and their derivatives, which can readily form adducts with diols to produce stable boronate esters. researchgate.netnih.gov This reaction involves the condensation of the boron compound with a 1,2- or 1,3-diol, resulting in the formation of a five- or six-membered cyclic boronate ester. wikipedia.org The formation of these cyclic esters is typically a reversible process, driven forward by the removal of a byproduct, such as water or an amine.

The use of diisopropylaminoborane as a borylating agent allows for the controlled synthesis of borinic acid derivatives under non-cryogenic conditions. nih.gov Subsequent treatment of the aminoborylated products with suitable diols, such as pinacol (B44631) or ethylene (B1197577) glycol, leads to the corresponding boronic acid derivatives. researchgate.net This transformation is crucial for protecting the boronic acid functionality or for modifying its reactivity in subsequent reactions.

The stability of the resulting boronate ester is influenced by several factors, including the ring size of the cyclic ester and the nature of the substituents on both the boron and the diol. nih.gov The formation of these adducts is fundamental to applications in organic synthesis, such as in Suzuki-Miyaura cross-coupling reactions where boronic esters are key intermediates. mdpi.com

Frustrated Lewis Pair (FLP) Chemistry Involving (Diisopropylamino)boron Components

Frustrated Lewis Pair (FLP) chemistry describes the reactivity of combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. bris.ac.uk This unquenched reactivity allows FLPs to activate a variety of small molecules, most notably dihydrogen. bris.ac.uk (Diisopropylamino)boron compounds are well-suited as components in FLP systems. The bulky diisopropylamino group provides the necessary steric hindrance around the nitrogen (the Lewis base), while the boron atom acts as the Lewis acid.

When combined with a sterically demanding Lewis base (e.g., a bulky phosphine) or when the boron and nitrogen are held in a rigid framework that prevents close approach, (diisopropylamino)boron compounds can form intermolecular or intramolecular FLPs, respectively. These systems have been shown to heterolytically cleave H₂, forming a phosphonium (B103445) or ammonium cation and a hydridoborate anion. bris.ac.uk

The key to successful FLP chemistry is the balance between steric repulsion and the inherent Lewis acidity and basicity of the components. The diisopropylamino group provides a good balance, being sufficiently bulky to induce frustration while maintaining Lewis basicity at the nitrogen. The Lewis acidity of the corresponding boron center can be tuned by the other substituents on the boron atom. This tunability is crucial for designing FLPs capable of reversible small molecule activation, which is a key goal for the development of metal-free catalytic cycles. nih.gov

Rearrangement and Cleavage Reactions of (Diisopropylamino)boron Systems

Organoboron compounds are known to undergo a variety of rearrangement reactions, which are fundamental to their synthetic utility. wikipedia.org A common type of rearrangement involves the 1,2-migration of a substituent from the boron atom to an adjacent carbon atom. wikipedia.org For organo(diisopropylamino)boranes, such rearrangements could be triggered by the reaction with α-haloenolates or diazo compounds, where the migration to the electrophilic α-carbon is a key step. The stereospecificity of these migrations makes them valuable in asymmetric synthesis. wikipedia.org

The B-N bond in (diisopropylamino)boron compounds is a key structural feature. While generally robust, this bond can be cleaved under certain conditions. Acid hydrolysis of organo(diisopropylamino)boranes is a common method to produce the corresponding boronic acids. rsc.org The reaction proceeds by protonation of the nitrogen atom, followed by nucleophilic attack of water at the boron center and subsequent cleavage of the B-N bond.

Thermal decomposition of amine-boranes can lead to the elimination of H₂ and the formation of aminoboranes, borazines, or polymeric materials. acs.orgresearchgate.net The specific products formed depend on the substituents and the reaction conditions. For (diisopropylamino)borane derivatives, thermal reactions could potentially lead to oligomeric or polymeric species through intermolecular dehydrocoupling. The high steric bulk of the diisopropylamino group might, however, favor the formation of monomeric or dimeric products. Cleavage of the B-N bond can also be effected by strong Lewis acids that can displace the diisopropylamino group, or by reagents that can reduce the boron center.

Future Directions and Emerging Areas in Diisopropylamino Boron Research

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Future research in (diisopropylamino)boron chemistry is focused on discovering new types of reactions and transformations. Scientists are moving beyond established reactions to explore uncharted chemical territory. A significant area of interest is the development of metal-free transfer hydrogenation reactions where aminoboranes, such as diisopropylaminoborane (B2863991), act as a source of hydrogen. nih.gov This approach offers a greener alternative to traditional hydrogenation methods that often rely on precious metal catalysts.

Another promising frontier is the expansion of Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. Instead, they exhibit unique reactivity, such as the activation of small molecules like hydrogen. Intramolecular FLPs based on aminoboranes are being studied for their potential in reversible hydrogen activation, which is crucial for improving catalytic performance. researchgate.netrsc.org The design of new FLP systems incorporating (diisopropylamino)boron moieties could lead to novel catalytic cycles for a variety of chemical transformations.

Furthermore, there is a growing interest in using (diisopropylamino)boron and its derivatives as building blocks for the synthesis of novel boron-nitrogen containing heterocyclic compounds. nih.govscholaris.ca These new molecular architectures are expected to exhibit unique electronic and photophysical properties, opening doors to applications in materials science and medicinal chemistry.

Development of Advanced Catalytic Systems and Methodologies

A major thrust in future (diisopropylamino)boron research is the development of more sophisticated and efficient catalytic systems. While late transition metals have been shown to be effective precatalysts for the dehydrocoupling of amine-borane adducts to form aminoboranes and borazines, the focus is shifting towards more sustainable and cost-effective solutions. acs.orgresearchgate.net Researchers are actively seeking to replace precious metals with catalysts based on earth-abundant elements. energy.gov

The catalytic dehydropolymerization of amine-boranes to produce polyaminoboranes is another area ripe for advancement. researchgate.netnih.govacs.org Polyaminoboranes are inorganic polymers with a backbone of alternating boron and nitrogen atoms, making them isoelectronic with polyolefins. Future efforts will likely concentrate on achieving better control over the polymer's molecular weight, structure, and properties through the design of novel catalysts and polymerization techniques.

Moreover, aminoboranes themselves are being explored as ligands in the design of advanced catalytic systems. The electronic properties of the boron-nitrogen bond can be tuned by changing the substituents on the boron and nitrogen atoms, which in turn can influence the activity and selectivity of a metal catalyst.

Integration into Sustainable Chemical Processes

The integration of (diisopropylamino)boron and related compounds into sustainable chemical processes is a key long-term goal. A significant area of this research is hydrogen storage. hydrogennewsletter.comresearchgate.netsouthwales.ac.uk Amine-boranes are rich in hydrogen and have the potential to serve as chemical hydrogen storage materials for applications in fuel cells and other clean energy technologies. researchgate.net Future research will focus on developing practical systems for the controlled release and regeneration of hydrogen from these materials.

In addition to hydrogen storage, aminoboranes are being investigated as "green" reducing agents in organic synthesis. researchgate.net Their use can reduce reliance on metal-based reagents, leading to more environmentally friendly chemical processes. The design of future chemical processes will increasingly incorporate principles of green chemistry, such as atom economy and the use of less hazardous substances, where boron-based reagents can play a significant role. researchgate.netnih.govox.ac.ukyale.edu The versatile applications of boron in sustainable technologies, from renewable energy to environmental remediation, underscore its potential as a key element in a sustainable future. dergipark.org.tr

Interdisciplinary Research with Emerging Fields in Chemical Science

The unique properties of (diisopropylamino)boron and other aminoboranes are driving interdisciplinary research at the intersection of chemistry, materials science, and beyond. In materials science, there is considerable interest in the development of novel polymers and materials derived from aminoboranes. nih.govresearchgate.netnih.govtgjonesonline.co.ukwiley-vch.dechemistryviews.orgupenn.eduscholarsresearchlibrary.comooir.org The ability to create polymers with a boron-nitrogen backbone opens up possibilities for materials with novel thermal, mechanical, and electronic properties.

The isoelectronic relationship between the boron-nitrogen (B-N) bond and the carbon-carbon (C-C) bond has led to the synthesis of BN-analogues of important organic molecules, such as arenes. This BN/CC isosterism allows for the fine-tuning of the electronic properties of these molecules, which could have applications in optoelectronics and medicinal chemistry.

Computational studies are also playing an increasingly important role in guiding experimental research. smolecule.com Density functional theory (DFT) and other computational methods are being used to predict the reactivity of new aminoborane (B14716983) systems, design novel catalysts, and understand the mechanisms of complex chemical transformations. This synergy between computational and experimental chemistry is expected to accelerate the pace of discovery in the field of (diisopropylamino)boron research.

Q & A

Q. What are the standard synthetic protocols for preparing (diisopropylamino)boron derivatives, and how can experimental reproducibility be ensured?

Methodological Answer: (Diisopropylamino)boron compounds are typically synthesized under inert conditions (e.g., argon atmosphere) using Schlenk techniques. For example, chloro(diisopropylamino)borane reacts with trichloroborazine in toluene with triethylamine as a base, followed by reflux and crystallization for structural analysis . Key steps include:

  • Purification: Vacuum sublimation or distillation.
  • Characterization: Multinuclear NMR (e.g., 11^{11}B NMR δ 30.1 for boron environments) and X-ray crystallography.
  • Reproducibility: Strict adherence to anhydrous conditions and stoichiometric ratios.

Q. Table 1: Representative Synthetic Conditions

ReactantsSolventBaseReaction TimeKey Product Characterization
Trichloroborazine + Cl-B(NiPr2_2)TolueneEt3_3N24 h + 2 h reflux11^{11}B NMR δ 30.1, X-ray structure

Q. How do spectroscopic techniques (NMR, X-ray) resolve structural ambiguities in (diisopropylamino)boron compounds?

Methodological Answer:

  • 11^{11}B NMR: Identifies boron coordination states. For example, tetrahedral boron centers show distinct shifts (e.g., δ 24–30 ppm) compared to trigonal planar geometries .
  • X-ray Crystallography: Resolves bond-length discrepancies (e.g., B–N vs. B–Cl bonds) and confirms steric effects from diisopropyl groups .
  • DOSY NMR: Differentiates monomeric vs. aggregated species by diffusion coefficients, critical for reactivity studies .

Advanced Research Questions

Q. How can nucleophilic substitution at boron be optimized when the diisopropylamino group is a poor leaving group?

Methodological Answer: The diisopropylamino group’s weak leaving ability limits nucleophilic substitution. Strategies include:

  • Intermediate Activation: Convert the group into a better leaving moiety (e.g., via protonation or coordination with Lewis acids) .
  • Alternative Pathways: Use CO insertion (e.g., forming boron-oxygen bonds) to bypass substitution limitations .
  • Kinetic Control: Optimize reaction temperature and solvent polarity to favor transition states involving bulky substituents .

Q. Table 2: Reactivity Comparison

Leaving GroupReaction ConditionsProduct YieldChallenges
NiPr2_2Neutral conditionsLow (<20%)Poor leaving ability
ClEt3_3N, refluxHigh (>70%)Competing side reactions

Q. How should researchers address contradictions in reported reactivity or spectroscopic data for (diisopropylamino)boron systems?

Methodological Answer:

  • Data Triangulation: Cross-validate results using complementary techniques (e.g., NMR for dynamic behavior, X-ray for static structures) .
  • Control Experiments: Replicate studies under identical conditions to isolate variables (e.g., solvent purity, moisture levels) .
  • Computational Modeling: Use DFT calculations to predict boron electronic environments and compare with experimental shifts .

Q. What are the challenges in quantifying trace boron species in complex matrices, and how can they be mitigated?

Methodological Answer:

  • Derivatization: Enhance detection sensitivity by forming stable adducts (e.g., with fluorinated ligands) for HPLC or ICP-MS analysis .
  • Contamination Control: Use high-purity reagents and conduct blank runs to minimize background interference .
  • Standardization: Employ internal standards (e.g., 10^{10}B-enriched compounds) for calibration .

Q. How can the steric effects of diisopropylamino groups be leveraged to design boron-containing catalysts?

Methodological Answer:

  • Steric Shielding: Exploit bulky substituents to stabilize reactive intermediates (e.g., boron enolates in asymmetric catalysis) .
  • Coordination Studies: Probe ligand-exchange kinetics using NMR titration to assess steric vs. electronic contributions .

Q. What methodologies are recommended for studying boron-nitrogen bond dynamics in solution?

Methodological Answer:

  • Variable-Temperature NMR: Monitor line broadening to estimate activation energies for B–N bond rotation .
  • Isotopic Labeling: Use 15^{15}N-enriched amines to track bond dissociation pathways .

Key Considerations for Experimental Design

  • Inert Conditions: Essential for air- and moisture-sensitive boron compounds .
  • Data Reproducibility: Document solvent batches, purification methods, and equipment calibration .
  • Ethical Reporting: Disclose limitations in substituent compatibility or detection thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.